REACTION_SMILES
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[CH3:17][C:18]([OH:19])=[O:20].[NH2:1][c:2]1[c:3]([S:8][c:9]2[c:10]([C:11]#[N:12])[cH:13][cH:14][cH:15][cH:16]2)[cH:4][cH:5][cH:6][cH:7]1.[Na+:27].[OH-:26].[OH2:28].[S:21](=[O:22])(=[O:23])([OH:24])[OH:25]>>[c:2]12[c:3]([cH:4][cH:5][cH:6][cH:7]1)[S:8][c:9]1[c:10]([cH:13][cH:14][cH:15][cH:16]1)[C:11](=[O:19])[NH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1Sc1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C1Nc2ccccc2Sc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |